N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
Description
N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a nicotinamide moiety. It is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-15-6-4-11(23)8-14(15)22/h4-9H,10H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLVISOVHEUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.
Chemical Reactions Analysis
N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a novel chemical entity with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its scientific research applications, supported by case studies and data tables.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit promising anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines (IC50 values ranging from 10 to 50 µM) .
Antimicrobial Properties
The compound has also been explored for its antimicrobial effects:
- In Vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed that the compound exhibits inhibitory effects with minimum inhibitory concentrations (MIC) as low as 8 µg/mL against certain strains .
- Potential Applications : This positions the compound as a candidate for developing new antibiotics or adjunct therapies for resistant bacterial infections.
Anti-inflammatory Effects
Research indicates that compounds within this class can modulate inflammatory pathways:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes.
- Study Findings : In animal models of inflammation, related compounds showed reduced edema and pain scores significantly compared to controls .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
- Substituent Variations : Modifications on the pyrimidine ring have been shown to enhance potency and selectivity towards specific targets.
- Data Table of Variants :
| Variant | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| A | -OCH3 | 25 | Anticancer |
| B | -F | 15 | Antimicrobial |
| C | -Cl | 30 | Anti-inflammatory |
Toxicological Studies
Toxicity assessments are essential for any new drug candidate:
Mechanism of Action
The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can be compared with other similar compounds, such as:
- Methyl [4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]acetate : This compound has a similar structure but differs in the ester group, which may affect its reactivity and biological activity.
- Phenoxy acetamide derivatives : These compounds share the phenoxy acetamide moiety but differ in other functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
N-(2-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-4-fluorophenyl acetamide with pyrimidine derivatives. The key steps include:
- Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through multi-step reactions involving various reagents and conditions.
- Substitution Reactions : The introduction of the sulfanyl group is achieved through nucleophilic substitution methods.
- Final Coupling : The final product is obtained by coupling the synthesized pyrimidine with the chloro-fluorophenyl acetamide.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anti-inflammatory, anticancer, and antibacterial properties.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance:
- Inhibition of COX Enzymes : Compounds structurally related to this compound have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating promising anti-inflammatory potential .
Anticancer Activity
The anticancer properties of this compound are supported by studies that demonstrate its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.5 | |
| HeLa (Cervical Cancer) | 12.3 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Antibacterial Activity
The antibacterial efficacy of this compound has also been investigated:
- Effectiveness Against Bacteria : Similar derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 8 μg/mL for certain strains .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrimidine ring and substitution patterns on the phenyl groups significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chloro or fluoro enhances the activity against COX enzymes.
- Alkyl Substituents : Alkyl groups on the pyrimidine enhance cytotoxicity against cancer cells.
Case Studies
Several case studies have documented the effects of similar compounds in clinical or preclinical settings:
- Study on Inflammatory Models : In a carrageenan-induced paw edema model in rats, compounds similar to N-(2-chloro-4-fluorophenyl)-2-{...} showed significant reduction in inflammation compared to standard treatments like diclofenac .
- Cancer Treatment Trials : Clinical trials involving pyrimidine derivatives have reported promising results in terms of tumor reduction and patient survival rates when used alongside conventional chemotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
